molecular formula C22H31N3O13 B7826406 4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside

4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside

Cat. No.: B7826406
M. Wt: 545.5 g/mol
InChI Key: HWBFEVWOQMUQIE-DVPWHJCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside typically involves the acetylation of chitobiose followed by the introduction of the 4-nitrophenyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to achieve acetylation. The nitrophenyl group is then introduced using 4-nitrophenyl chloroformate under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside primarily undergoes hydrolysis reactions catalyzed by exochitinases. These enzymes cleave the glycosidic bond, releasing 4-nitrophenol, which can be detected spectrophotometrically .

Common Reagents and Conditions: The hydrolysis reactions typically occur under mild aqueous conditions, often at a slightly acidic to neutral pH. Common reagents include buffer solutions such as phosphate buffer to maintain the pH .

Major Products: The major product of the enzymatic hydrolysis of 4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside is 4-nitrophenol, which is easily detectable due to its strong absorbance in the UV-visible spectrum .

Mechanism of Action

The compound acts as a substrate for exochitinases, which hydrolyze the glycosidic bond between the two N-acetylglucosamine units. The 4-nitrophenyl group serves as a chromogenic reporter, releasing 4-nitrophenol upon cleavage. This release can be quantitatively measured, providing insights into the enzyme’s activity and kinetics .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 4-Nitrophenyl N,N’-diacetyl-beta-D-chitobioside is unique due to its specific application in measuring exochitinase activity. Its structure, which includes two N-acetylglucosamine units and a 4-nitrophenyl group, makes it particularly suitable for detecting chitobiosidase activity, unlike other similar compounds that may be used for different types of glycosidase activities .

Properties

IUPAC Name

N-[(2S,5S)-2-[(3S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13?,14?,15?,16?,17-,18?,19?,20-,21-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBFEVWOQMUQIE-DVPWHJCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1[C@@H](OC([C@H](C1O)O)CO)O[C@@H]2C(O[C@H](C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside
Reactant of Route 3
Reactant of Route 3
4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside
Reactant of Route 4
Reactant of Route 4
4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside
Reactant of Route 5
4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside
Reactant of Route 6
4-Nitrophenyl N,N'-diacetyl-beta-D-chitobioside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.